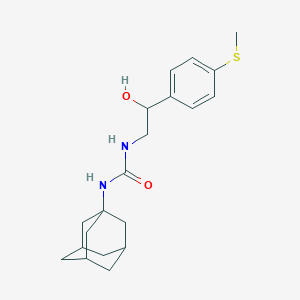

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

説明

The molecule comprises:

- 1R,3s-adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability in drug design .

- 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group: A polar substituent with a sulfur-containing aromatic ring, likely influencing solubility and target binding.

The synthesis of such compounds typically involves coupling adamantyl isocyanates with amines or alcohols under conditions similar to those in and , using reagents like EDCI/DMAP or triphosgene .

特性

IUPAC Name |

1-(1-adamantyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2S/c1-25-17-4-2-16(3-5-17)18(23)12-21-19(24)22-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,18,23H,6-12H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDULPPTGKTGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves a multistep process:

Adamantan-1-amine Preparation: : This compound's synthesis often begins with the preparation of adamantan-1-amine through the amination of adamantane.

Urea Derivative Formation: : Reacting the adamantan-1-amine with isocyanates to form the urea derivative.

Phenyl Side Chain Attachment:

Industrial Production Methods

For industrial-scale production, the process typically involves:

High-Pressure Reactors: : To facilitate the incorporation of the phenyl side chain.

Continuous Flow Systems: : For the efficient production and isolation of the compound.

Catalysts: : Such as palladium or platinum-based catalysts to optimize reaction conditions and increase yield.

化学反応の分析

Types of Reactions

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea undergoes various types of chemical reactions:

Oxidation: : The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide.

Reduction: : The urea moiety can be reduced under catalytic hydrogenation conditions.

Substitution: : The methylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Chromium trioxide, potassium permanganate.

Reduction: : Hydrogen gas with palladium on carbon.

Substitution: : Nucleophiles such as sodium azide or thiolates.

Major Products Formed

Oxidation: : Conversion to a ketone derivative.

Reduction: : Formation of amines or alcohol derivatives.

Substitution: : Various substituted phenyl derivatives.

科学的研究の応用

Chemistry

Catalysts: : Utilized in the formation of novel catalysts due to the stable adamantane framework.

Ligands: : Serves as ligands in coordination chemistry for metal complexes.

Biology

Enzyme Inhibition: : Potential inhibitor for enzymes due to its structural rigidity and functional groups.

Receptor Binding: : Used in studies involving receptor-ligand interactions.

Medicine

Drug Development: : Investigated for its potential as a therapeutic agent in conditions requiring enzyme inhibition or receptor modulation.

Pharmacokinetics: : Studied for its unique absorption, distribution, metabolism, and excretion profile due to the adamantane moiety.

Industry

Material Science: : Explored for its potential in creating durable and stable materials.

Electronics: : Utilized in the development of novel electronic components due to its unique structure.

作用機序

The compound exerts its effects primarily through:

Enzyme Inhibition: : Binding to the active sites of enzymes, preventing substrate access and catalysis.

Receptor Interaction: : Modulating receptor activity by binding to specific sites, affecting signal transduction pathways.

Molecular Targets and Pathways

Proteases: : Inhibits proteases involved in various biological processes.

G-Protein Coupled Receptors (GPCRs): : Modulates GPCR activity, impacting downstream signaling pathways.

類似化合物との比較

Structural Analogues and Substituent Effects

Adamantyl Ureas with Aromatic Substituents

Key Insights :

- Lipophilicity : Adamantane’s hydrophobicity is balanced by polar substituents. The target compound’s -OH and -SMe groups may reduce LogP compared to chlorophenyl analogs, improving aqueous solubility .

- Bioactivity : Heteroaryl-substituted ureas (e.g., compound 40) show anti-tuberculosis activity, suggesting that the target compound’s 4-(methylthio)phenyl group could modulate similar pathways .

Adamantyl Thioureas and Isosteric Replacements

Key Insights :

- Thiourea vs. Urea : Thioureas exhibit stronger hydrogen-bonding capacity but lower metabolic stability. The target compound’s urea core may offer better pharmacokinetics .

Melting Points and Solubility

- Adamantyl ureas with bulky substituents (e.g., compound 46: 229–232°C) have higher melting points due to dense crystal packing . The target compound’s hydroxyethyl group may lower its melting point compared to purely aromatic analogs.

- The -SMe group in the target compound could improve lipid solubility, while the -OH group enhances water solubility, balancing LogP .

生物活性

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a compound of interest due to its unique structural features and potential biological activities. This compound integrates an adamantane moiety with a substituted urea, which is known for its diverse pharmacological properties. The following sections will explore the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from adamantane derivatives. The process includes the formation of the urea linkage and the introduction of the hydroxy and methylthio substituents. Detailed synthetic routes often utilize specific catalysts and solvents to optimize yield and purity.

Biological Activity

Research indicates that compounds with adamantane structures exhibit various biological activities, including antiviral and anticancer properties. The specific biological activity of this compound has been investigated in several studies:

Antiviral Activity

Studies have shown that adamantane derivatives can inhibit viral replication. For instance, compounds similar to this compound have been noted for their efficacy against influenza viruses through mechanisms that disrupt viral uncoating and replication processes .

Anticancer Properties

The compound's structural features suggest potential interactions with cellular signaling pathways involved in cancer proliferation. Preliminary studies indicate that it may inhibit specific enzymes related to tumor growth, although further research is necessary to elucidate these mechanisms fully .

The mechanism of action for this compound is believed to involve the modulation of enzyme activity and cellular signaling pathways. This compound may act as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various metabolic processes and diseases .

Case Studies

Several case studies have explored the biological activity of related adamantane derivatives:

- Inhibition of Soluble Epoxide Hydrolase (sEH) : A study demonstrated that adamantane-containing ureas exhibited significant inhibitory effects on sEH, suggesting potential therapeutic applications in managing hypertension and inflammation .

- Antiviral Efficacy : Another research highlighted the effectiveness of adamantane derivatives against viral infections, showcasing their ability to inhibit viral entry into host cells and reduce viral load in infected tissues .

Comparative Analysis

The following table summarizes the biological activities of various compounds similar to this compound:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-Aminoadamantane | Antiviral | Inhibits uncoating of influenza virus |

| 1-[2-(hydroxyphenyl)]adamantane | Anticancer | Inhibits cell proliferation |

| 1-((1R,3s)-adamantan-1-yl)-3-(4-chlorophenyl)urea | sEH inhibitor | Modulates lipid metabolism |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea?

- Methodology : The compound can be synthesized via coupling reactions involving adamantyl amines and functionalized urea precursors. For example, analogous adamantyl-urea derivatives are synthesized using carbodiimide coupling agents (e.g., EDCI) in dichloromethane (DCM) or dimethylformamide (DMF), with catalysts like DMAP. The hydroxyethyl and methylthiophenyl moieties may require protection/deprotection strategies to avoid side reactions during coupling .

- Characterization : Post-synthesis, purification via column chromatography and structural confirmation using / NMR (300–500 MHz in DMSO-) and high-resolution mass spectrometry (HRMS) are critical .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Analytical Techniques :

- NMR : Chemical shifts for adamantyl protons (δ ~1.5–2.2 ppm) and urea NH protons (δ ~5.5–6.5 ppm) are key markers. The methylthiophenyl group shows aromatic signals (δ ~7.2–7.5 ppm) and a singlet for the SCH group (δ ~2.5 ppm) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for similar adamantyl-thiourea derivatives) resolves stereochemistry and hydrogen-bonding patterns in the urea core .

Q. What solvents and reaction conditions are optimal for synthesizing adamantyl-urea derivatives?

- Solvent Selection : Polar aprotic solvents (DMF, DCM) are preferred for carbodiimide-mediated couplings. Hydroxy-containing intermediates may require anhydrous conditions to prevent hydrolysis .

- Temperature : Reactions are typically conducted at 0–25°C to control exothermicity and minimize byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with varying substituents on the phenyl ring?

- Strategy : Substituent effects on reaction kinetics can be studied using Hammett plots. Electron-withdrawing groups (e.g., -CF) on the phenyl ring may slow coupling rates, requiring longer reaction times or elevated temperatures. Evidence from analogous compounds shows yields ranging from 42–82%, depending on steric and electronic factors .

- Catalysis : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis could enhance efficiency for bulky adamantyl intermediates .

Q. How should researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound?

- Case Study : Inconsistent NH proton splitting in urea derivatives may arise from dynamic hydrogen bonding. Variable-temperature NMR (VT-NMR) can elucidate conformational changes. For example, broadening of NH signals at higher temperatures (≥40°C) indicates exchange processes .

- Complementary Techniques : IR spectroscopy (urea C=O stretch ~1640–1680 cm) and - HMBC NMR can validate hydrogen-bonding networks .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Biological Testing :

- Enzyme Inhibition : Fluorescence-based assays (e.g., Förster resonance energy transfer, FRET) can measure inhibition of targets like soluble epoxide hydrolase (sEH), leveraging the adamantyl group’s hydrophobic binding affinity .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations, while confocal microscopy with fluorescently tagged analogs tracks subcellular localization .

Q. How do solvent polarity and pH impact the stability of the urea linkage in this compound?

- Degradation Studies : Accelerated stability testing in buffers (pH 1–10) at 37°C reveals urea hydrolysis rates. Basic conditions (pH >8) promote cleavage, necessitating formulation at neutral pH for biological assays .

- Computational Modeling : DFT calculations predict protonation states and hydrolysis pathways under varying pH .

Q. What mechanistic insights can be gained from structure-activity relationship (SAR) studies of analogs?

- SAR Design :

- Adamantyl Modifications : Replacing the 1R,3s-adamantyl with 2-adamantyl reduces steric hindrance, potentially improving solubility but decreasing target affinity (observed in anti-tuberculosis analogs) .

- Methylthiophenyl Substitution : Replacing SCH with SOCH enhances electrophilicity, which may improve covalent binding to cysteine residues in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。